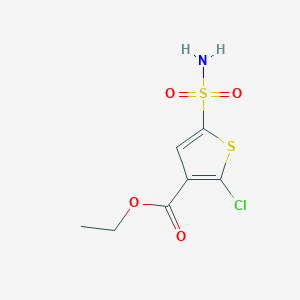
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is an organic compound belonging to the class of thiophenes Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a chloro group, a carboethoxy group, and a sulfonamide group attached to the thiophene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate typically involves the chlorination of thiophene derivatives followed by sulfonation and esterification reactions. One common method includes the following steps:
Chlorination: Thiophene is chlorinated using chlorine gas or a chlorinating agent such as sulfuryl chloride to produce 5-chlorothiophene.
Esterification: Finally, the sulfonamide derivative undergoes esterification with ethanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient separation techniques, and recycling of reagents to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide or thiolates in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various amine or thiol derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact molecular pathways and targets depend on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chlorothiophene-2-sulfonamide: Shares the thiophene and sulfonamide groups but lacks the carboethoxy group.
4-Carboethoxythiophene-2-sulfonamide: Similar structure but without the chloro group.
5-Chloro-2-thiophenecarboxaldehyde: Contains the chloro and thiophene groups but has a different functional group (carboxaldehyde) instead of sulfonamide.
Uniqueness
Ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C7H8ClNO4S2 |
|---|---|
Molekulargewicht |
269.7 g/mol |
IUPAC-Name |
ethyl 2-chloro-5-sulfamoylthiophene-3-carboxylate |
InChI |
InChI=1S/C7H8ClNO4S2/c1-2-13-7(10)4-3-5(14-6(4)8)15(9,11)12/h3H,2H2,1H3,(H2,9,11,12) |
InChI-Schlüssel |
DUIBRFKXCLWWPJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(SC(=C1)S(=O)(=O)N)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













